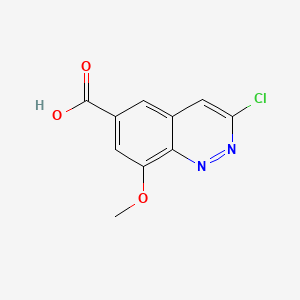
3-Chloro-8-methoxycinnoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-8-methoxycinnoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 8th position, and a carboxylic acid group at the 6th position on the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxycinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxycinnoline, followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed to introduce the carboxylic acid group . These methods are optimized for higher yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-methoxycinnoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-Chloro-8-methoxycinnoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-8-methoxycinnoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation and survival. The compound may induce apoptosis in cancer cells by modulating pathways such as the caspase cascade . Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.
Comparison with Similar Compounds
- 6-Chloro-8-methylquinoline-3-carboxylic acid
- 7-Chloro-8-methylquinoline-3-carboxylic acid
- 5-Chloro-8-methylquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 3-Chloro-8-methoxycinnoline-6-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the cinnoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
3-chloro-8-methoxycinnoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-7-3-6(10(14)15)2-5-4-8(11)12-13-9(5)7/h2-4H,1H3,(H,14,15) |
InChI Key |
RYBKTFGCWLJITC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


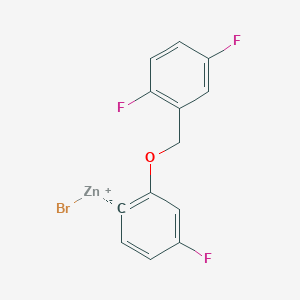
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
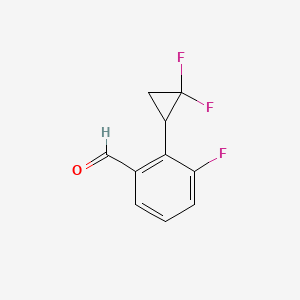
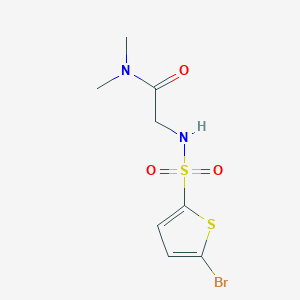
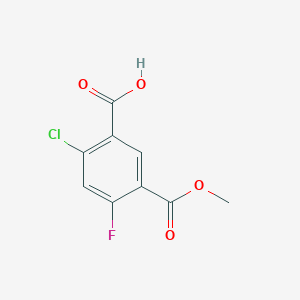
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
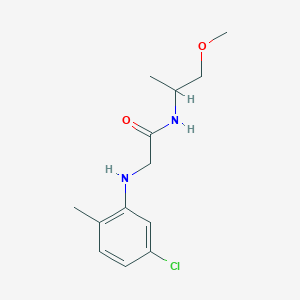
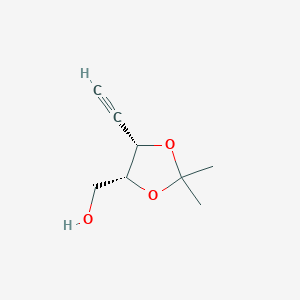

![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
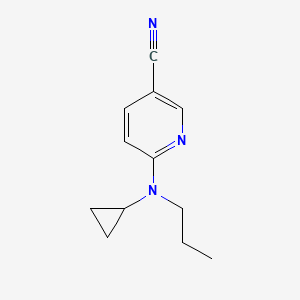
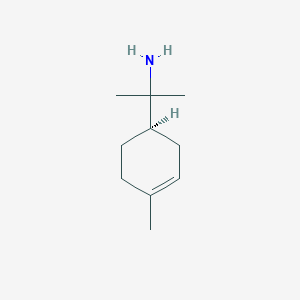

![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)
